N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
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Overview
Description
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a pyridine ring, making it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound inhibited the polymerization of tubulin, a protein that is crucial for cell division . This inhibition was consistent with the action of colchicine, a well-known inhibitor of tubulin polymerization .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may interact with a variety of biochemical pathways. For instance, the inhibition of tubulin polymerization would affect the cell cycle, particularly the transition from the G2 phase to the M phase .
Result of Action
The compound has been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin . These actions suggest that the compound could potentially be developed as a therapeutic agent for conditions that would benefit from the inhibition of cell division, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 2-methylindole in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reacted with 2-aminopyridine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
Uniqueness
What sets N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine apart from similar compounds is its unique combination of the indole and pyridine moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, a compound with the molecular formula C22H21N3O and a molecular weight of 343.42 g/mol, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.
The compound is characterized by the following properties:
- CAS Number : 618405-42-8
- Molecular Structure : The compound features a pyridine ring connected to an indole moiety through a methylene bridge, along with a methoxyphenyl substituent.
Property | Value |
---|---|
Molecular Formula | C22H21N3O |
Molecular Weight | 343.42 g/mol |
CAS Number | 618405-42-8 |
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of indole and pyridine have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of related compounds, it was found that certain derivatives had IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The presence of the methoxy group was critical for enhancing cytotoxicity.
Anticonvulsant Activity
The anticonvulsant potential of related compounds has also been explored. For example, some derivatives demonstrated significant activity in seizure models, indicating that modifications to the indole structure can enhance efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound suggests that:
- Methoxy Group : The presence of the methoxy group on the phenyl ring increases lipophilicity and improves binding affinity to biological targets.
- Indole Moiety : The indole structure is crucial for biological activity; modifications can lead to enhanced or diminished effects depending on the substituents.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Significant cytotoxicity (IC50 < 10 µM) | |
Anticonvulsant | Effective in seizure models | |
SAR Insights | Methoxy enhances activity |
In Vivo Studies
In vivo studies have demonstrated that this compound exhibits promising results in animal models, particularly in reducing tumor size and frequency of seizures. These findings support its potential as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various receptors. The results indicate that it may act as a modulator for specific targets involved in cancer progression and seizure activity.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-21(16-9-3-5-11-18(16)24-15)22(25-20-13-7-8-14-23-20)17-10-4-6-12-19(17)26-2/h3-14,22,24H,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSLEHXCYQODQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3OC)NC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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